molecular formula C8H6ClN3O B2927651 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine CAS No. 1417555-18-0

4-Chloro-6-methoxypyrido[3,2-d]pyrimidine

Cat. No.: B2927651
CAS No.: 1417555-18-0
M. Wt: 195.61
InChI Key: KZGGUEWKRVNKIH-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxypyrido[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C8H6ClN3O It is a derivative of pyrido[3,2-d]pyrimidine, characterized by the presence of a chlorine atom at the 4-position and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyridine-3-carboxaldehyde with guanidine in the presence of a base, followed by methoxylation using methanol and a suitable catalyst . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxypyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrido[3,2-d]pyrimidine derivatives, while oxidation reactions can produce pyrido[3,2-d]pyrimidine N-oxides .

Comparison with Similar Compounds

4-Chloro-6-methoxypyrido[3,2-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-6-methoxypyrido[3,2-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-13-6-3-2-5-7(12-6)8(9)11-4-10-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGGUEWKRVNKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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